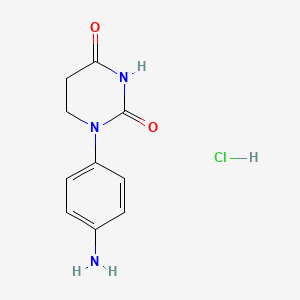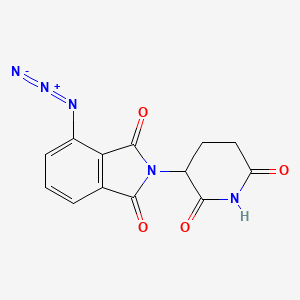
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound features a unique structure that includes an azido group, a piperidinyl group, and an isoindole-dione moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
The synthesis of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process. One common method includes the conversion of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione into the desired azido compound. This conversion is achieved through a two-step reaction involving diazotization followed by azidation using sodium azide as a precursor of the azide ion .
化学反応の分析
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It can be used in bioconjugation techniques, where the azido group reacts with alkynes to form stable triazole linkages.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole linkages. These reactions are often catalyzed by copper ions in a process known as “click chemistry.” The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
類似化合物との比較
Similar compounds to 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione include:
5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A precursor in the synthesis of the target compound.
4-azido-2-(2,6-dioxopiperidin-3-yl)-7-iodoisoindole-1,3-dione: A similar compound with an additional iodine atom, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines an azido group with a piperidinyl and isoindole-dione moiety, providing a versatile platform for various chemical transformations and applications.
特性
分子式 |
C13H9N5O4 |
|---|---|
分子量 |
299.24 g/mol |
IUPAC名 |
4-azido-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H9N5O4/c14-17-16-7-3-1-2-6-10(7)13(22)18(12(6)21)8-4-5-9(19)15-11(8)20/h1-3,8H,4-5H2,(H,15,19,20) |
InChIキー |
FGCYYYJSQRPPGR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


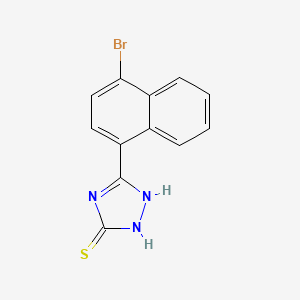
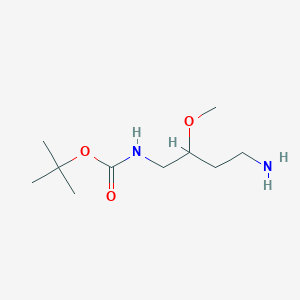
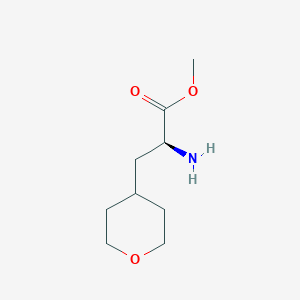

![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)



![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)

![1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)
![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
